

Spectroscopic Profile of 4-Bromo-3-formylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-formylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-3-formylbenzonitrile** (C_8H_4BrNO). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate in research and drug development. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and visualizations of key structural-spectral correlations and analytical workflows.

Spectroscopic Data Summary

The spectroscopic data for **4-Bromo-3-formylbenzonitrile** is summarized in the following tables. This information provides a quantitative fingerprint of the molecule, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **4-Bromo-3-formylbenzonitrile**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.35	d	0.6	Aldehyde proton (CHO)
8.18	dd	2.1, 0.5	Aromatic proton
7.86 - 7.79	m	Aromatic proton	
7.74 - 7.65	m	Aromatic proton	
Solvent: CDCl ₃ , Frequency: 400 MHz			

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Bromo-3-formylbenzonitrile**

Chemical Shift (δ) ppm	Assignment
~190	Aldehyde Carbonyl (C=O)
~138	Aromatic C-Br
~135	Aromatic C-CHO
~133	Aromatic CH
~131	Aromatic CH
~128	Aromatic CH
~118	Aromatic C-CN
~116	Nitrile Carbon (C≡N)
Predicted data based on computational models.	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-Bromo-3-formylbenzonitrile**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance doublet)
~2230	Strong	Nitrile (C≡N) stretch
~1700	Strong	Aldehyde Carbonyl (C=O) stretch
~1580, ~1470	Medium-Strong	Aromatic C=C skeletal vibrations
~1200	Strong	C-H in-plane bending
~880, ~820	Strong	C-H out-of-plane bending (substitution pattern dependent)
~680	Strong	C-Br stretch
Predicted data based on computational models.		

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Bromo-3-formylbenzonitrile**

m/z	Interpretation
210/212	Molecular ion peak [M] ⁺ and its isotope [M+2] ⁺ , characteristic of a bromine-containing compound. [1]
Technique: Electron Ionization Mass Spectrometry (EIMS)	

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Bromo-3-formylbenzonitrile** (5-10 mg) is prepared in deuterated chloroform (CDCl_3 , 0.5-0.7 mL). The solution is filtered into a 5 mm NMR tube. The ^1H NMR spectrum is recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

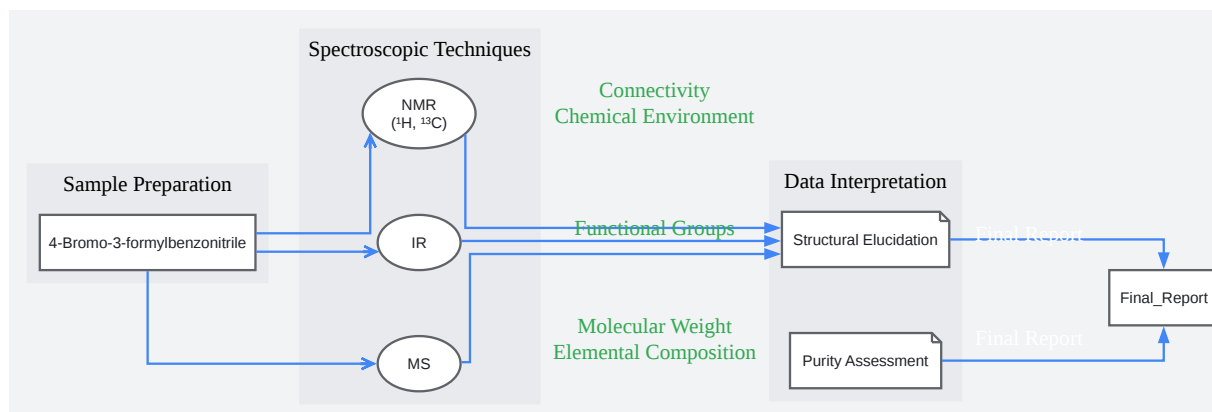
The IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer. For a solid sample like **4-Bromo-3-formylbenzonitrile**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated by a mass analyzer.

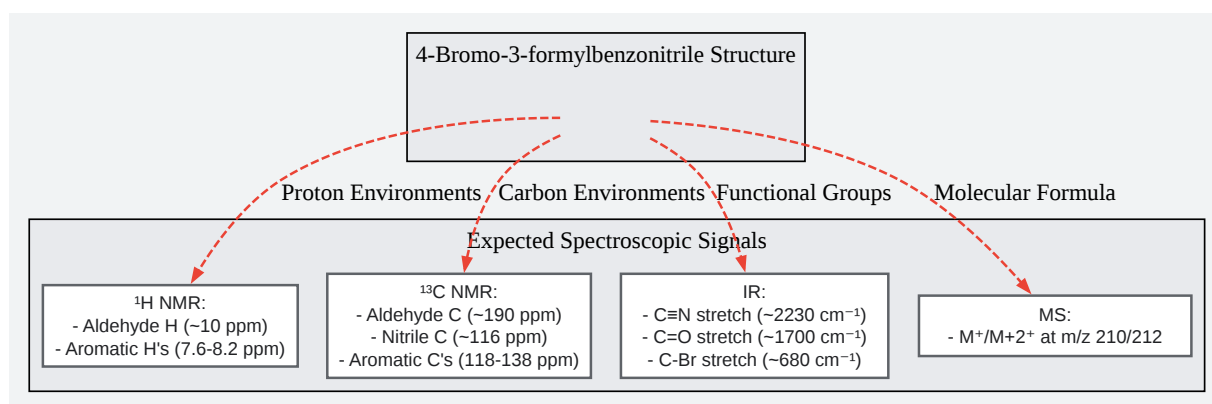
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis of **4-Bromo-3-formylbenzonitrile**.



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Fig 1. Logical workflow for spectroscopic analysis.



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Fig 2. Correlation of structure with spectroscopic signals.

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References

- 1. acdlabs.com [acdlabs.com]
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